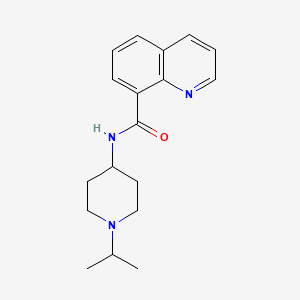
N,N-diethyl-3-fluoro-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diethyl-3-fluoro-4-methylbenzamide, also known as DEET, is a widely used insect repellent. It was first developed by the United States Army in 1946 and has since become one of the most effective insect repellents available. DEET is used to repel a wide range of insects, including mosquitoes, ticks, and fleas. It is commonly used in tropical and subtropical regions where insect-borne diseases are prevalent.
Mécanisme D'action
N,N-diethyl-3-fluoro-4-methylbenzamide works by interfering with the insect's ability to detect human skin. Insects are attracted to human skin by a combination of carbon dioxide, lactic acid, and other chemicals produced by the body. N,N-diethyl-3-fluoro-4-methylbenzamide works by blocking the insect's ability to detect these chemicals. This makes the insect unable to locate and bite the human host.
Biochemical and Physiological Effects:
N,N-diethyl-3-fluoro-4-methylbenzamide has been shown to have low toxicity in humans. It is rapidly metabolized and excreted from the body. However, N,N-diethyl-3-fluoro-4-methylbenzamide can cause skin irritation and allergic reactions in some individuals. It can also cause eye irritation if it comes into contact with the eyes.
Avantages Et Limitations Des Expériences En Laboratoire
N,N-diethyl-3-fluoro-4-methylbenzamide is widely used in laboratory experiments to study insect behavior and ecology. It is also used in the development of new insect repellents. The advantages of N,N-diethyl-3-fluoro-4-methylbenzamide include its high effectiveness in repelling a wide range of insects and its low toxicity in humans. However, N,N-diethyl-3-fluoro-4-methylbenzamide has limitations in that it can only be used on the skin and is not effective against all insect species.
Orientations Futures
There are several areas of research that could be explored in the future regarding N,N-diethyl-3-fluoro-4-methylbenzamide. These include the development of new formulations that are more effective and longer-lasting, the study of the mechanisms of insect repellency, and the investigation of the potential use of N,N-diethyl-3-fluoro-4-methylbenzamide as a topical analgesic. Additionally, further research could be conducted on the environmental impact of N,N-diethyl-3-fluoro-4-methylbenzamide and its potential effects on non-target organisms.
Méthodes De Synthèse
N,N-diethyl-3-fluoro-4-methylbenzamide can be synthesized through a variety of methods. The most common method involves the reaction of N,N-diethyl-m-toluamide with thionyl chloride and hydrogen fluoride. This reaction produces N,N-diethyl-3-fluoro-4-methylbenzamide in high yield and purity. Other methods include the reaction of N,N-diethyl-m-toluamide with phosphorus pentachloride and the reaction of N,N-diethyl-m-toluamide with sulfur trioxide.
Applications De Recherche Scientifique
N,N-diethyl-3-fluoro-4-methylbenzamide has been extensively studied for its insect repellent properties. It has been shown to be highly effective in repelling a wide range of insects, including those that carry diseases such as malaria, dengue fever, and Zika virus. N,N-diethyl-3-fluoro-4-methylbenzamide is also effective against ticks, which can transmit Lyme disease. In addition to its insect repellent properties, N,N-diethyl-3-fluoro-4-methylbenzamide has been studied for its potential use as a topical analgesic.
Propriétés
IUPAC Name |
N,N-diethyl-3-fluoro-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c1-4-14(5-2)12(15)10-7-6-9(3)11(13)8-10/h6-8H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAEBCQWGNGZHMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=C(C=C1)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-3-fluoro-4-methylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-chloro-N-[2-(dimethylamino)-2-oxoethyl]-N-methylbenzamide](/img/structure/B7474628.png)


![N-[2-(dimethylamino)-2-oxoethyl]-4-fluoro-N-methylbenzamide](/img/structure/B7474639.png)


![N-[2-(dimethylamino)-2-oxoethyl]-N,3,4-trimethylbenzamide](/img/structure/B7474650.png)
![N-[2-(dimethylamino)-2-oxoethyl]-N-methyl-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B7474657.png)
![2-[acetyl(methyl)amino]-N-cyclopropylbenzamide](/img/structure/B7474666.png)
![1-[(4-Fluoro-3-methylphenyl)methyl]-3-propan-2-ylurea](/img/structure/B7474687.png)